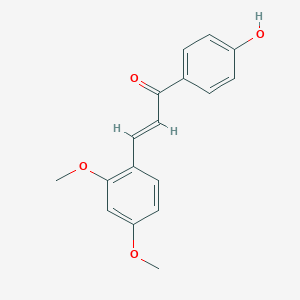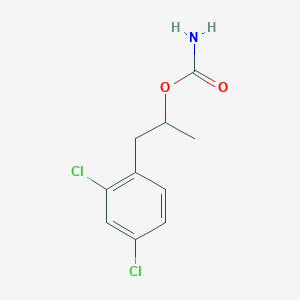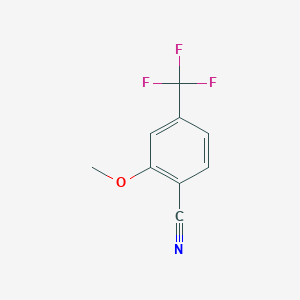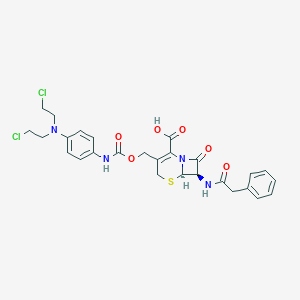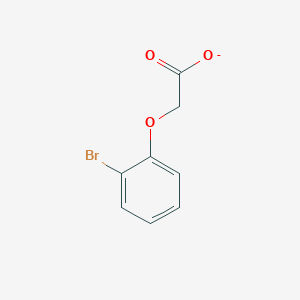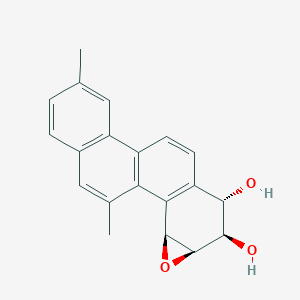
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as T-0070907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and inhibits the transcriptional activity of estrogen-responsive genes. This results in the inhibition of cell growth and proliferation in estrogen-dependent cancer cells.
Effets Biochimiques Et Physiologiques
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. It has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory and is readily available for research purposes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments. It is a relatively new compound, and there is limited data available on its long-term effects. Additionally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One potential application is in the treatment of breast cancer. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to inhibit the growth of breast cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent for breast cancer. Another potential application is in the treatment of metabolic disorders such as obesity and diabetes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to improve glucose tolerance and increase insulin sensitivity in animal models, and further research is needed to determine its potential as a therapeutic agent for metabolic disorders. Finally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have applications in the study of estrogen receptor signaling and the development of new SERMs.
Méthodes De Synthèse
The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene involves a multi-step process that includes the reaction of 1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with various reagents to produce the final product. The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders.
Propriétés
Numéro CAS |
139493-54-2 |
|---|---|
Nom du produit |
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3S,5R,6R,7S)-14,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-3-4-11-8-10(2)15-12(14(11)7-9)5-6-13-16(15)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
Clé InChI |
VDTWCECJCOQWJE-ZGXWSNOMSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O)C |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
Synonymes |
1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,9-diMeC-1,2-diol-3,4-epoxide 5,9-diMeCDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



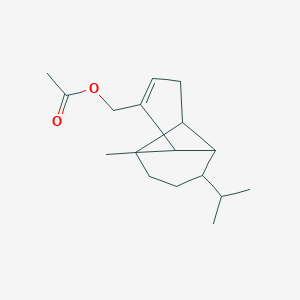
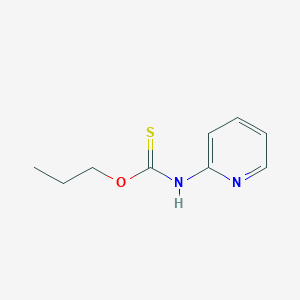
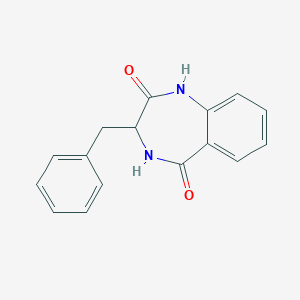
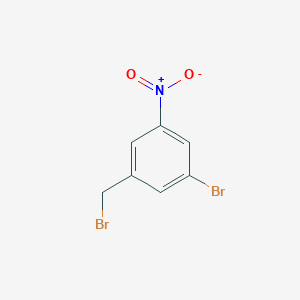
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
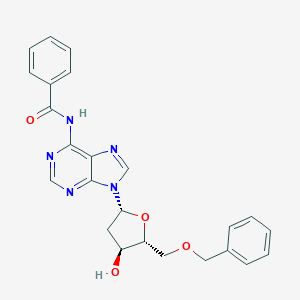
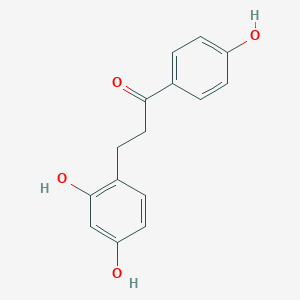
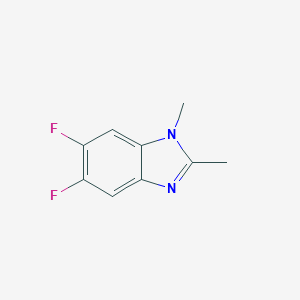
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
